3-(2-Aminopyridin-3-yl)propan-1-ol
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Overview
Description
3-(2-Aminopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It features a pyridine ring substituted with an amino group at the 2-position and a propanol chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopyridin-3-yl)propan-1-ol typically involves the reaction of 2-aminopyridine with a suitable propanol derivative. One common method is the reductive amination of 2-aminopyridine with 3-chloropropanol under catalytic hydrogenation conditions . The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation reactors and efficient separation techniques like distillation or crystallization would be integral to the industrial process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: 3-(2-Aminopyridin-3-yl)propanal or 3-(2-Aminopyridin-3-yl)propanoic acid.
Reduction: 3-(2-Aminopyridin-3-yl)propanamine or this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Aminopyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminopyridin-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability . The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminopyridin-3-yl)propan-1-amine
- 3-(2-Aminopyridin-3-yl)propanoic acid
- 3-(2-Aminopyridin-3-yl)propanal
Uniqueness
3-(2-Aminopyridin-3-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propanol chain, providing versatility in chemical reactions and interactions. This dual functionality allows it to participate in a wide range of synthetic transformations and biological interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(2-aminopyridin-3-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLWTYTSGRYGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673595 |
Source
|
Record name | 3-(2-Aminopyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-78-8 |
Source
|
Record name | 3-(2-Aminopyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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